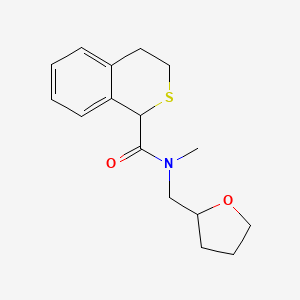
N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide, also known as A-804598, is a compound that has been extensively studied for its potential use as a therapeutic agent. This compound has been shown to have promising results in various scientific research applications, including pain management, neuroprotection, and inflammation reduction.
Mécanisme D'action
N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is involved in the regulation of pain, inflammation, and immune function. By blocking the P2X7 receptor, N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide is able to reduce pain and inflammation, as well as protect against neurodegeneration.
Biochemical and Physiological Effects:
In addition to its effects on pain and inflammation, N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide has been shown to have a number of other biochemical and physiological effects. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide in lab experiments is that it has been extensively studied and is well-characterized. Additionally, this compound has been shown to be effective in a variety of animal models, suggesting that it may have broad therapeutic potential. However, one limitation of using N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide is that it is a relatively complex molecule, which may make it difficult to synthesize in large quantities.
Orientations Futures
There are a number of potential future directions for research on N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide. For example, this compound could be studied further for its potential use in pain management, neuroprotection, and inflammation reduction. Additionally, researchers could investigate the structure-activity relationship of N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide in order to develop more potent and selective P2X7 receptor antagonists. Finally, N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide could be studied for its potential use in other neurological disorders, such as multiple sclerosis and epilepsy.
Méthodes De Synthèse
The synthesis of N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide involves the reaction of 2,3-epoxy-4-pentenyl isothiocyanate with N-methyl-2-aminooxolane in the presence of a palladium catalyst. This reaction results in the formation of the desired compound in good yield and purity.
Applications De Recherche Scientifique
N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide has been extensively studied for its potential use in pain management. In animal models, this compound has been shown to be effective in reducing neuropathic pain, inflammatory pain, and bone cancer pain. Additionally, N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-17(11-13-6-4-9-19-13)16(18)15-14-7-3-2-5-12(14)8-10-20-15/h2-3,5,7,13,15H,4,6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYRVXCYMLXJFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)C(=O)C2C3=CC=CC=C3CCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


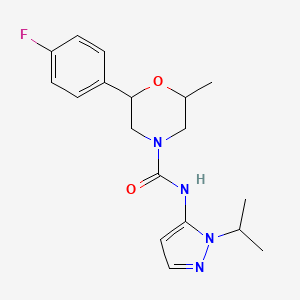
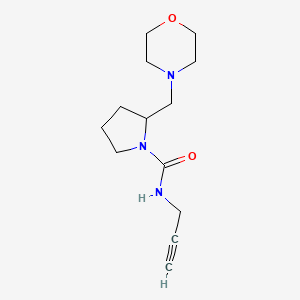
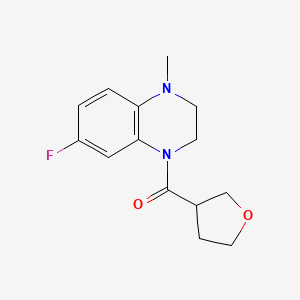
![2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B7591373.png)

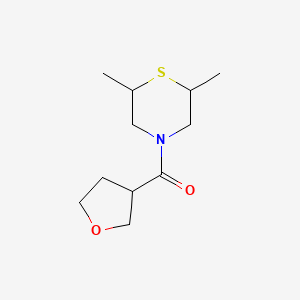
![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)
![N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591409.png)
![N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591413.png)
![N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7591424.png)
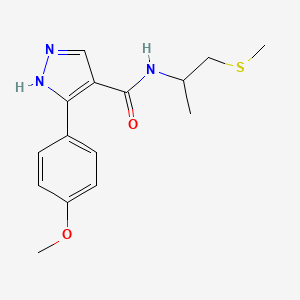
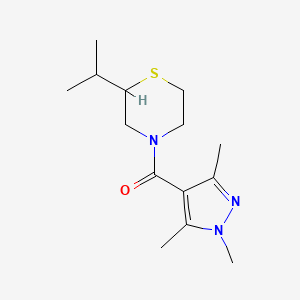
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-(5,6-dimethyl-1-benzofuran-2-yl)methanone](/img/structure/B7591452.png)